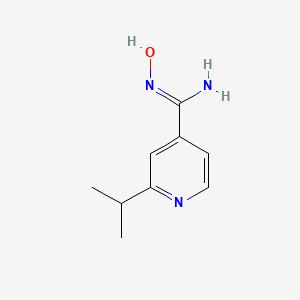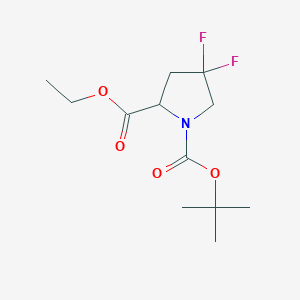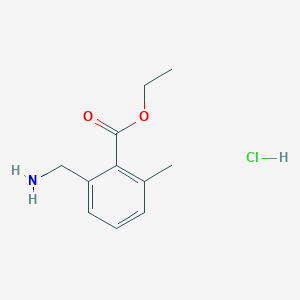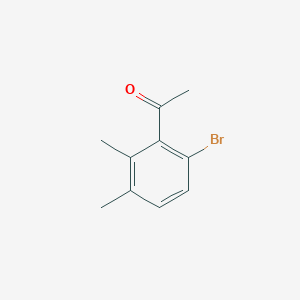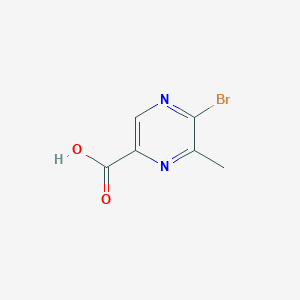
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals, pharmaceuticals, and materials science. The presence of both fluorine and chlorine atoms in the molecule imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of a pyridine derivative followed by fluorination and trifluoromethylation. One common method includes the reaction of 2-methylpyridine with carbon tetrachloride in the presence of anhydrous sodium carbonate under light irradiation to introduce the chloromethyl group . Subsequent fluorination and trifluoromethylation steps are carried out using appropriate fluorinating agents and trifluoromethylating reagents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further improves the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2-Chloro-5-(chloromethyl)pyridine
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both fluorine and chlorine atoms, which impart distinct physicochemical properties. These properties enhance its reactivity and make it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C7H5Cl2F4N |
|---|---|
Peso molecular |
250.02 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H4ClF4N.ClH/c8-2-6-5(9)1-4(3-13-6)7(10,11)12;/h1,3H,2H2;1H |
Clave InChI |
RKKCJNGVGPAFFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)CCl)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


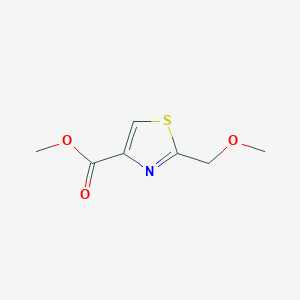

![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)


![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)


